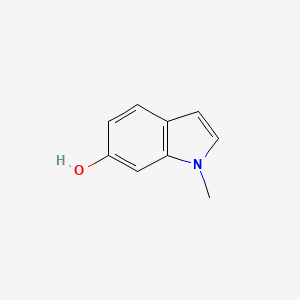

1-methyl-1H-indol-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylindol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-10-5-4-7-2-3-8(11)6-9(7)10/h2-6,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOVRUXKQGYTPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 1h Indol 6 Ol and Its Analogs

General Reaction Types of Indole (B1671886) Derivatives

The indole ring system is a privileged scaffold in organic chemistry, known for its distinct reactivity patterns. The fusion of a benzene (B151609) ring to a pyrrole (B145914) ring creates a π-electron-rich heterocycle that readily engages in several fundamental reaction types.

Oxidation Reactions (e.g., to Quinones)

The electron-rich nature of indoles makes them susceptible to oxidation. nih.gov The outcome of an oxidation reaction is highly dependent on the specific oxidant used and the substitution pattern of the indole ring. While simple indoles can be oxidized to oxindoles, derivatives with hydroxyl groups on the benzenoid ring, such as 1-methyl-1H-indol-6-ol, exhibit different reactivity. acs.org

Hydroxylated indoles, particularly those with vicinal dihydroxy groups like 5,6-dihydroxyindole (B162784), are important precursors in the formation of melanin. The oxidation of 5,6-dihydroxyindole proceeds through a semiquinone intermediate to form indole-5,6-quinone. nih.govunina.itwikipedia.org This transformation is a key step in eumelanin (B1172464) polymerization. unina.it The presence of hydroxyl groups on the six-membered aromatic ring has been shown to lower the oxidation potential of indole derivatives compared to the parent compounds. nih.govacs.org This suggests that this compound would also be readily oxidized, potentially forming quinone-like structures under appropriate conditions. The general transformation of a hydroquinone (B1673460) to a quinone is a reversible 2-electron oxidation process. jackwestin.com

Table 1: Examples of Oxidation Reactions of Indole Derivatives

| Starting Material | Reagent(s) | Product(s) |

|---|---|---|

| 5,6-Dihydroxyindole Dimer | Pulse Radiolytic Oxidation | Semiquinone, Quinone |

Reduction Reactions (e.g., to Indolines)

The indole ring can be selectively reduced in either the heterocyclic or the carbocyclic ring. The reduction of the pyrrole moiety of the indole nucleus results in the formation of 2,3-dihydroindoles, commonly known as indolines. This transformation is a valuable method for synthesizing various biologically active molecules.

A variety of reducing agents can accomplish this, with the choice of reagent often depending on the other functional groups present in the molecule. google.com For instance, the reduction of a chiral 1-alkyl-6-hydroxyindole to its corresponding indoline (B122111) has been successfully achieved using sodium cyanoborohydride. acs.org Another effective method involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), in the presence of trifluoroacetic acid (TFA). This latter method is rapid, proceeds at low temperatures (0 to 25 °C), and provides high yields of the indoline product. google.com

Table 2: Examples of Reduction Reactions of Indole Derivatives

| Starting Material | Reagent(s) | Product |

|---|---|---|

| Chiral 1-alkyl-6-hydroxyindole | Sodium cyanoborohydride (NaBH₃CN) | Chiral 1-alkyl-indolin-6-ol acs.org |

Substitution Reactions (e.g., Electrophilic)

Electrophilic aromatic substitution (SEAr) is the most characteristic reaction of the indole nucleus. The high electron density of the ring system, particularly the pyrrole portion, makes it highly nucleophilic and reactive towards a wide range of electrophiles. byjus.comwikipedia.org In general, electrophilic attack occurs preferentially at the C3 position, which is estimated to be orders of magnitude more reactive than benzene. researchgate.net This preference is due to the ability of the nitrogen atom to effectively stabilize the positive charge in the resulting intermediate (the arenium ion). If the C3 position is already substituted, electrophilic attack typically occurs at the C2 position.

Specific Reaction Mechanisms

The general reactivity patterns of indoles are further modulated by the specific substituents on the ring. For this compound, the N-methyl and C6-hydroxyl groups exert significant electronic effects that influence reaction mechanisms and regioselectivity.

Nucleophilic Substitution Mechanisms at Position 6

Direct nucleophilic aromatic substitution on the electron-rich benzene ring of an indole is generally an unfavorable process. However, substitution at position 6 of a 6-hydroxyindole (B149900) derivative can be achieved through a multi-step sequence. This mechanism involves converting the hydroxyl group into a better leaving group.

One effective strategy is the transformation of the phenolic hydroxyl group into a triflate (trifluoromethanesulfonate). The triflate group is an excellent leaving group, which then facilitates subsequent substitution reactions. The resulting 6-triflyloxyindole can then participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. In these reactions, a nucleophile (in the form of an organoboron reagent or a terminal alkyne, respectively) displaces the triflate group with the aid of a palladium catalyst to form a new carbon-carbon bond at the C6 position. acs.org Research on 1-hydroxyindole (B3061041) derivatives has also shown that nucleophilic substitution can occur on the indole nucleus, for instance at the C6 position, upon activation with mesyl chloride. clockss.org

Mechanism Outline: Nucleophilic Substitution at C6 via Triflate Intermediate

Activation of the Hydroxyl Group : The 6-hydroxyl group of the indole reacts with triflic anhydride (B1165640) in the presence of a base to form a 6-triflyloxyindole derivative.

Catalytic Cycle (e.g., Suzuki Coupling) :

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the C6-triflate bond, forming a Pd(II) intermediate.

Transmetalation: The organoboron nucleophile transfers its organic group to the palladium center.

Reductive Elimination: The desired C6-substituted product is formed, and the Pd(0) catalyst is regenerated.

Electrophilic Aromatic Substitution Mechanisms

The mechanism for electrophilic aromatic substitution on this compound follows the general two-step SEAr pathway: masterorganicchemistry.combyjus.com

Attack on the Electrophile : The π-electron system of the indole ring acts as a nucleophile, attacking an electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comwikipedia.org

Deprotonation : A base removes a proton from the sp³-hybridized carbon atom where the electrophile has attached. This is a fast step that restores the aromaticity of the ring system, leading to the final substituted product. masterorganicchemistry.com

The regioselectivity of the reaction—the position at which the electrophile attacks—is determined by the stability of the intermediate arenium ion. In this compound, three main positions are activated for electrophilic attack: C3, C5, and C7.

Attack at C3 : This is the kinetically favored position for most indoles. The resulting arenium ion is highly stabilized by resonance, as the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring.

Attack at C5 and C7 : The hydroxyl group at C6 is a powerful activating group and an ortho, para-director. libretexts.org It strongly activates the C5 (ortho) and C7 (ortho) positions by donating electron density through resonance, which stabilizes the positive charge of the arenium ion intermediate when attack occurs at these sites.

The final product distribution will depend on a competition between the inherent reactivity of the C3 position of the indole nucleus and the strong activating and directing effect of the C6-hydroxyl group on the benzene ring. libretexts.orgyoutube.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3-dihydroindole (Indoline) |

| 5,6-dihydroxyindole |

| Borane-tetrahydrofuran (BH₃·THF) |

| Eumelanin |

| Indole-5,6-quinone |

| Mesyl chloride |

| Oxindole |

| Phenyl boronic acid |

| Phenylacetylene |

| Quinone |

| Semiquinone |

| Sodium cyanoborohydride (NaBH₃CN) |

| Triflic anhydride |

| Trifluoroacetic acid (TFA) |

Multi-Component Reactions Involving Indoles

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular architectures in a single synthetic operation. Indoles, including N-methylated derivatives, are common participants in such reactions, typically acting as nucleophiles. For instance, a facile and efficient acid-catalyzed three-component reaction of indoles, H-phosphine oxides, and carbonyl compounds has been developed to produce structurally diverse C3-alkylated indole derivatives rsc.org. This one-pot approach leads to the concurrent formation of C–P and C–C bonds with high regioselectivity rsc.org.

Another example is the three-component coupling of a benzaldehyde (B42025), N-methylaniline, and indole or N-methylindole, catalyzed by Yb(OTf)3-SiO2, to afford 3-substituted indoles chapman.edu. This reaction highlights the utility of N-methylated indoles in generating libraries of compounds with potential biological activities chapman.edu. The general mechanism for such three-component reactions often involves the initial formation of a reactive intermediate from two of the components, which is then trapped by the indole nucleophile.

| Reactants | Catalyst | Product | Ref. |

| Indoles, H-phosphine oxides, Carbonyl compounds | Acid | C3-alkylated indole derivatives with C-P bond | rsc.org |

| Benzaldehyde, N-methylaniline, Indole/N-methylindole | Yb(OTf)3-SiO2 | 3-substituted indoles | chapman.edu |

| Phthalaldehyde, Amines, Thiols | - | Fluorescent isoindoles | nih.gov |

Intramolecular Cyclization and Substitution Reactions

Intramolecular reactions of substituted indoles provide a powerful strategy for the construction of fused polycyclic systems, which are common motifs in natural products and pharmaceuticals. The substitution pattern on the indole ring, including the presence of an N-methyl group and a hydroxyl group at the 6-position, can significantly influence the course of these reactions.

For example, the intramolecular cyclization of 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines and their N-protected analogs can lead to the formation of carbazoles nih.gov. These reactions are typically base-mediated and proceed through a nucleophilic attack of the aniline (B41778) nitrogen onto one of the alkyne moieties, followed by subsequent cyclization and aromatization steps nih.gov. The nature of the substituent on the nitrogen atom can affect the reaction yields and the ratio of products.

Visible-light-promoted intramolecular reductive cyclization has also been employed for the synthesis of functionalized indolines from appropriately substituted precursors in the absence of a transition metal or an additional photocatalyst rsc.org. This approach highlights the growing importance of photochemistry in accessing complex heterocyclic scaffolds.

| Substrate | Conditions | Product | Ref. |

| 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines | K-tert-butoxide, NMP, 60 °C | 5-substituted carbazoles and indoles | nih.gov |

| N-protected 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines | K-tert-butoxide, NMP, 60 °C | Carbazoles and indoles | nih.gov |

| Functionalized alkenes tethered to indole | Visible light, tris(trimethylsilyl)silane | Functionalized indolines | rsc.org |

Palladium-Catalyzed Cross-Coupling Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for instance, involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. The general mechanism proceeds through a catalytic cycle involving oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst libretexts.orgwikipedia.org.

The reactivity of this compound in such reactions would be influenced by the electronic properties of the indole ring. The electron-donating hydroxyl group at the 6-position would enhance the electron density of the aromatic system, potentially facilitating the oxidative addition step if the indole moiety is the halide partner. Conversely, if the indole is the organoboron partner, its enhanced nucleophilicity could influence the transmetalation step.

Direct C-H arylation of indoles is another important palladium-catalyzed transformation. The regioselectivity of this reaction is often controlled by the use of directing groups. For instance, C-H arylation of indoles has been achieved with high selectivity at the C2, C3, and even the challenging C7 position by employing appropriate directing groups on the indole nitrogen nih.govresearchgate.net. The mechanism of these reactions typically involves a concerted metalation-deprotonation (CMD) pathway or an electrophilic palladation.

| Reaction Type | Key Mechanistic Steps | Substrate Example | Ref. |

| Suzuki-Miyaura Coupling | Oxidative addition, Transmetalation, Reductive elimination | Aryl halide and Arylboronic acid | libretexts.orgwikipedia.org |

| C-H Arylation | C-H activation (e.g., CMD), Reductive elimination | Indole and Aryl halide | nih.govresearchgate.net |

| Aerobic Oxidative Annulation | C-H activation, Cyclization, Oxidation of Pd(0) by O2 | N-alkenylindoles | acs.org |

Dearomatization Processes of Indoles to Indolines

The dearomatization of indoles is a powerful strategy for the synthesis of three-dimensional indoline scaffolds, which are prevalent in many natural products and pharmaceuticals. This transformation disrupts the aromaticity of the indole ring to create new stereocenters. The presence of an N-methyl group and a 6-hydroxy group in this compound would render the indole nucleus electron-rich, making it susceptible to dearomatization reactions initiated by electrophilic attack or oxidation.

Organophotocatalysis has emerged as a mild and efficient method for the dearomatization of indoles nih.gov. In these processes, the indole can be either oxidized or reduced to a reactive intermediate that undergoes subsequent bond-forming reactions. For electron-rich indoles, direct oxidation can be achieved due to their relatively low redox potentials nih.gov. However, indoles bearing electron-withdrawing groups are more challenging to dearomatize via oxidation nih.gov.

Hypoiodite-catalyzed oxidative umpolung of indoles represents another approach to dearomatization. In this strategy, the indole nitrogen is iodinated, reversing the normal reactivity of the indole ring and enabling dearomative spirocyclization nih.gov. The N-H group of the indole and a sulfonamide moiety have been shown to be crucial for this transformation, suggesting that N-methylated indoles might exhibit different reactivity nih.gov.

Asymmetric dearomatization of indoles can be achieved through cascade reactions, such as a Michael/Friedel-Crafts-type sequence, to construct polycyclic spiroindolines with high stereocontrol nih.gov.

| Dearomatization Method | Key Features | Substrate Type | Ref. |

| Organophotocatalysis | Giese-type transformation, mild conditions | Electron-poor indoles | nih.gov |

| Hypoiodite Catalysis | Oxidative umpolung, N-iodination | 2,3-disubstituted indoles | nih.gov |

| Cascade Reaction | Michael/Friedel-Crafts-type sequence | 2-isocyanoethylindole and alkylidene malonates | nih.gov |

| Pd(II)-Catalyzed Oxidation | Wacker-type cyclization, O2 as oxidant | 2,3-disubstituted indoles | rsc.org |

N,O-Heterocycle Formation via Dearomative Fluorocyclization

The synthesis of fluorinated heterocycles is of great interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. Dearomative fluorocyclization of indole derivatives provides a direct route to fluorine-containing polycyclic scaffolds. For a substrate like this compound, the presence of the hydroxyl group offers a handle for the formation of an N,O-heterocycle.

An example of such a transformation has been reported for an N-hydroxy ethylindole, which upon treatment with a fluorinating agent, undergoes a dearomative fluorocyclization to furnish a tricyclic N,O-heterocycle escholarship.org. The mechanism of this reaction likely involves an initial electrophilic attack by the fluorine source on the electron-rich indole ring, followed by an intramolecular cyclization involving the hydroxyl group. The dearomatization occurs as new sigma bonds are formed, breaking the aromatic system. Asymmetric electrophilic fluorocyclization has also been achieved using chiral N-F reagents, allowing for the synthesis of enantioenriched fluorinated tetracyclic molecules researchgate.net.

| Substrate | Reagent | Product | Key Feature | Ref. |

| N-hydroxy ethylindole | Electrophilic fluorine source | Tricyclic N,O-heterocycle | Dearomative fluorocyclization | escholarship.org |

| Prochiral alkenes | Chiral Selectfluor reagent | Fluorinated tetracyclic molecules | Asymmetric fluorocarbocyclization | researchgate.net |

Theoretical Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating the mechanisms of complex organic reactions, providing insights into reaction pathways, transition state structures, and the energetics of different steps. For indole derivatives, DFT studies have been employed to understand a wide range of transformations.

For instance, DFT calculations have been used to study the substituent effects on the reaction enthalpies of antioxidant mechanisms of indole-3-carbinol (B1674136) derivatives. These studies show that electron-withdrawing substituents increase the bond dissociation enthalpy and ionization potential, while electron-donating groups increase the proton dissociation enthalpy and proton affinity rsc.org. Such calculations can help predict the reactivity of this compound, which contains both an N-methyl group and a 6-hydroxy group.

In the context of palladium-catalyzed C-H functionalization, DFT calculations have been instrumental in understanding the mechanism and origins of stereoselectivity escholarship.org. These computational studies can provide details on the structures and energetics of intermediates and transition states throughout the catalytic cycle escholarship.org. For example, computational investigations of Pd-catalyzed C-H silylation of N-methylindole have revealed the most favorable reaction pathways, including nucleophilic attack, proton abstraction, and hydride migration rsc.org.

DFT has also been applied to study cycloaddition reactions involving indole derivatives. For example, the mechanism of [8 + 2] cycloadditions of dienylfurans with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been investigated, revealing that the reaction can proceed through different pathways depending on the substituents pku.edu.cn. Furthermore, DFT calculations have been used to investigate the mechanisms of 1,3-dipolar cycloaddition reactions, providing insights into the site-, regio-, diastereo-, and enantioselectivity of these transformations mdpi.com.

| Reaction Type | Computational Method | Key Findings | Ref. |

| Antioxidant mechanisms of Indole-3-Carbinols | DFT/B3LYP | Substituent effects on reaction enthalpies | rsc.org |

| Pd-catalyzed C-H Silylation of N-methylindole | DFT | Elucidation of reaction pathways | rsc.org |

| [8 + 2] Cycloadditions | DFT | Analysis of competing reaction pathways | pku.edu.cn |

| 1,3-Dipolar Cycloadditions | DFT | Mechanistic insights into selectivity | mdpi.com |

| Electrophilic Aromatic Substitution | DFT | Investigation of Lewis acid catalysis | researchgate.net |

Molecular Mechanics and Semi-Empirical Methods (e.g., HyperChem, MOPAC)

Computational chemistry provides valuable tools for understanding the structure and properties of molecules like this compound and its analogs. Molecular mechanics and semi-empirical methods are particularly useful for performing conformational analysis and estimating steric and electronic properties, offering a balance between computational cost and accuracy for larger systems.

Molecular mechanics methods, such as those implemented in software packages like HyperChem, rely on classical physics principles to model the energy of a molecule as a function of its geometry. These force fields treat molecules as a collection of atoms held together by bonds with specific lengths, angles, and torsions. By calculating the steric and electrostatic interactions, these methods can efficiently explore the potential energy surface of a molecule to identify stable conformations. For this compound, molecular mechanics can be employed to predict the preferred orientation of the hydroxyl group relative to the indole ring, considering factors like intramolecular hydrogen bonding and steric hindrance from the N-methyl group.

Semi-empirical methods, such as AM1, PM6, and PM7, which are available in software like MOPAC, offer a quantum mechanical approach with significant approximations to speed up calculations. researchgate.net These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. researchgate.net They are well-suited for calculating electronic properties, heats of formation, and dipole moments of medium-sized organic molecules. While not as rigorous as ab initio or density functional theory (DFT) methods, they can provide valuable insights into the electronic structure and reactivity of this compound and its analogs. For instance, these methods could be used to compare the relative stabilities of different isomers or to get a preliminary understanding of the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial in predicting its chemical reactivity.

Table 1: Comparison of Molecular Mechanics and Semi-Empirical Methods

| Feature | Molecular Mechanics (e.g., in HyperChem) | Semi-Empirical Methods (e.g., MOPAC) |

| Theoretical Basis | Classical Mechanics (Force Fields) | Quantum Mechanics (with approximations) |

| Computational Cost | Low | Moderate |

| Primary Applications | Conformational analysis, molecular dynamics | Electronic properties, heats of formation |

| Strengths | Very fast, suitable for large molecules | Includes electronic effects |

| Limitations | Does not describe electronic structure | Less accurate than higher-level methods |

Analysis of Intermediate Structures and Stabilities

The study of reaction mechanisms often involves the characterization of transient species known as intermediates. Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for investigating the structures and stabilities of these fleeting molecules. For reactions involving this compound and its analogs, computational studies on closely related systems like 1-methylindole (B147185) provide significant insights into the nature of the intermediates formed.

In the context of electrophilic substitution reactions, a common pathway for indole derivatives, the formation of a cationic intermediate, often referred to as a Wheland intermediate or a σ-complex, is typically observed. For instance, in the Ru-S complex-catalyzed C-H silylation of 1-methylindole, a silylated Wheland intermediate is generated. acs.org This intermediate is characterized by the addition of the electrophile (the silyl (B83357) group) to the C3 position of the indole ring, which temporarily disrupts the aromaticity of the pyrrole ring.

DFT calculations can be used to optimize the geometry of such intermediates, providing detailed information about bond lengths and angles. Furthermore, the relative stability of different possible intermediates can be assessed by comparing their calculated energies. For example, in the case of this compound, an electrophilic attack could potentially occur at various positions on the indole ring. Computational analysis would help determine the most likely position of attack by comparing the stabilities of the resulting Wheland intermediates. The presence of the electron-donating hydroxyl and N-methyl groups is expected to influence the stability of these intermediates, thereby directing the regioselectivity of the reaction.

Transition State Characterization and Activation Energy Determination

Understanding the kinetics of a chemical reaction requires the characterization of the transition state, which represents the highest energy point along the reaction coordinate. Computational methods, especially DFT, are powerful tools for locating and characterizing transition states and for calculating the activation energy of a reaction.

For reactions involving analogs of this compound, such as the C-H silylation and borylation of 1-methylindole, the transition states for the key elementary steps have been computationally investigated. acs.org In the silyl transfer step of the C-H silylation of 1-methylindole, a transition state was located where the silyl group is being transferred to the C3 position of the indole. acs.org The geometry of this transition state reveals the partial formation of the new C-Si bond and the partial breaking of the bond between the silyl group and the catalyst.

The energy of the transition state relative to the reactants determines the activation energy (ΔG‡) of the reaction, which is a critical factor in determining the reaction rate. A lower activation energy corresponds to a faster reaction. Computational studies can provide quantitative estimates of these energy barriers. For example, in the aforementioned silylation reaction of 1-methylindole, the energy barrier for the silyl transfer was calculated to be 22.6 kcal/mol. acs.org

By comparing the activation energies for different possible reaction pathways, chemists can predict the most favorable mechanism. For this compound, computational characterization of transition states could be used to understand how the hydroxyl group influences the reactivity of the indole ring towards various electrophiles and to predict the regiochemical outcome of such reactions.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure by probing the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the atomic arrangement and chemical environment within the 1-methyl-1H-indol-6-ol molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments, their chemical shifts (δ), and their coupling interactions, which reveals the connectivity of the molecule. For this compound, the spectrum is expected to show signals corresponding to the N-methyl group, the aromatic protons on the indole (B1671886) ring, and the hydroxyl proton.

The N-methyl group protons are anticipated to appear as a sharp singlet in the upfield region of the spectrum. The protons on the pyrrole (B145914) part of the indole ring (at positions 2 and 3) typically resonate in the mid-field region and show characteristic coupling to each other. The protons on the benzene (B151609) portion of the ring are influenced by the electron-donating hydroxyl group, which affects their chemical shifts. The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent due to hydrogen bonding.

Expected ¹H NMR Data for this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| N-CH₃ | ~3.7 | Singlet (s) | Integral corresponds to 3 protons. |

| H-2 | ~7.0 | Doublet (d) | Coupled to H-3. |

| H-3 | ~6.4 | Doublet (d) | Coupled to H-2. |

| H-4 | ~7.4 | Doublet (d) | Part of the aromatic system. |

| H-5 | ~6.7 | Doublet of doublets (dd) | Coupled to H-4 and H-7. |

| H-7 | ~6.9 | Doublet (d) | Part of the aromatic system. |

Note: The chemical shifts are estimations based on general indole chemistry and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

The spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon of the N-methyl group will appear in the aliphatic region (upfield). The carbons of the indole ring will resonate in the aromatic region (downfield), with their specific shifts influenced by the nitrogen atom and the hydroxyl substituent. The carbon atom attached to the hydroxyl group (C-6) is expected to be significantly deshielded.

Expected ¹³C NMR Data for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | ~33 |

| C-2 | ~128 |

| C-3 | ~101 |

| C-3a | ~137 |

| C-4 | ~121 |

| C-5 | ~110 |

| C-6 | ~152 |

| C-7 | ~96 |

Note: The chemical shifts are estimations based on general indole chemistry and may vary depending on the solvent and experimental conditions.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is an essential tool for unequivocally confirming the elemental formula of this compound. By measuring the mass-to-charge ratio with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₉H₉NO, the expected monoisotopic mass is approximately 147.0684 g/mol . An HRMS measurement that corresponds to this value within a few parts per million (ppm) provides strong evidence for the correct elemental composition.

Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₉H₁₀NO⁺ | 148.0757 |

| [M+Na]⁺ | C₉H₉NNaO⁺ | 170.0576 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets from which ions are desorbed into the gas phase.

This technique typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. The observation of an ion at an m/z corresponding to the protonated or deprotonated form of this compound serves to confirm its molecular weight.

Mass Spectrometry (MS)

Advanced Mass Spectrometric Techniques for Complex Indole Derivatives

Mass spectrometry (MS) is a cornerstone in the analysis of indole derivatives, offering exceptional sensitivity and structural information. For complex molecules like this compound, several advanced MS techniques are employed to overcome challenges such as low volatility or matrix interference.

NALDI-MS is a matrix-free desorption/ionization technique that has emerged as a powerful tool for the analysis of small molecules, including indole derivatives. This method circumvents the drawbacks associated with traditional organic matrices in MALDI-MS, such as matrix-related background signals in the low-mass range (<700 Da), which can obscure the analyte peaks.

In NALDI-MS, a substrate is coated with nanoparticles (e.g., silver, gold, or titanium dioxide), and the analyte is deposited onto this surface. Laser irradiation of the nanoparticles leads to efficient energy transfer and desorption/ionization of the analyte molecules. The primary ionization mechanism is thought to involve surface plasmon resonance, where the laser causes the transfer of "hot" electrons from the nanoparticles to the analyte, resulting in ionization with minimal fragmentation. This "soft" ionization is particularly advantageous for preserving the molecular ion of labile compounds. The absence of an organic matrix provides a clear background, enhancing sensitivity and selectivity for small molecules like this compound.

For the analysis of complex indole derivatives, Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offers unparalleled performance in terms of mass resolution and accuracy. researchgate.net This technique is exceptionally well-suited for determining the elemental composition of unknown compounds with high confidence. researchgate.net

Ions are trapped within a Penning trap, which uses a strong, stable superconducting magnet and electric fields. researchgate.net A radio-frequency pulse excites the trapped ions into a synchronous circular motion (cyclotron motion). researchgate.net The frequency of this motion is inversely proportional to the ion's mass-to-charge ratio (m/z). uni.lu By detecting the image current produced by the orbiting ions, a free induction decay (FID) signal is generated, which is then converted into a high-resolution mass spectrum via a Fourier transform. researchgate.net

The key advantages of FT-ICR-MS are its extremely high resolving power (often >100,000) and mass accuracy (typically in the sub-parts-per-million range). researchgate.netcore.ac.uk This allows for the clear separation of isobaric and isomeric species and the confident assignment of elemental formulas based on exact mass measurements, which is critical for the definitive identification of this compound and its potential metabolites or impurities.

Triple Quadrupole Electrospray Tandem Mass Spectrometry is a highly sensitive and specific technique, particularly valued for quantitative analysis and targeted screening of compounds in complex mixtures. whitman.edu The instrument consists of two quadrupole mass analyzers (Q1 and Q3) separated by a collision cell (q2).

Electrospray ionization (ESI) is a soft ionization method that generates intact molecular ions from solution, making it ideal for polar compounds like this compound. In a typical targeted analysis mode, such as Multiple Reaction Monitoring (MRM), the first quadrupole (Q1) is set to select only the precursor ion of interest (e.g., the protonated molecule [M+H]⁺ of this compound). This selected ion then passes into the collision cell (q2), where it is fragmented through collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then analyzed by the third quadrupole (Q3), which is set to detect a specific, characteristic product ion. whitman.edu This two-stage mass filtering provides exceptional specificity and significantly reduces chemical noise, enabling trace-level quantification.

Fragmentation Pathway Analysis via Tandem MS

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of organic molecules. nih.gov By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, a fragmentation pathway can be established that provides a structural fingerprint of the molecule. chemguide.co.uk For this compound (Molecular Weight: 147.17 g/mol ), the protonated molecule ([M+H]⁺, m/z 148.07) would be selected as the precursor ion.

The fragmentation of indole alkaloids is often characterized by several key pathways:

Neutral Losses: Common neutral losses include small, stable molecules such as water (H₂O, 18 Da), especially from hydroxylated compounds, and formaldehyde (B43269) (CH₂O, 30 Da).

Radical Eliminations: The loss of a methyl radical (•CH₃, 15 Da) from the N-methyl group is a highly probable fragmentation pathway.

Ring Cleavage: While the indole core is relatively stable, specific cleavages can occur, often resulting in characteristic product ions. For many indole alkaloids, fragment ions at m/z 130 and 144 are considered diagnostic for the indole moiety. researchgate.net

A plausible fragmentation pathway for this compound could involve the initial loss of a methyl radical to form an ion at m/z 133, or the loss of water from the hydroxyl group to yield a fragment at m/z 130. uni.lu Further fragmentation could involve cleavage of the benzene or pyrrole rings.

Table 1: Predicted Mass Spectrometric Data for this compound

| Adduct/Fragment | Formula | Calculated m/z |

| [M]⁺ | C₉H₉NO⁺ | 147.07 |

| [M+H]⁺ | C₉H₁₀NO⁺ | 148.08 |

| [M+Na]⁺ | C₉H₉NNaO⁺ | 170.06 |

| [M+H-H₂O]⁺ | C₉H₈N⁺ | 130.07 |

| [M-CH₃]⁺ | C₈H₆NO⁺ | 132.04 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features.

The spectrum can be interpreted by identifying absorptions corresponding to the O-H group, the aromatic C-H bonds, the aliphatic C-H bond of the methyl group, and the vibrations of the indole ring system. For the closely related compound 1-methylindole (B147185), characteristic peaks for unsaturated C-H stretching (aromatic and pyrrolic) are observed around 3050 cm⁻¹ and for saturated C-H stretching (methyl group) around 2950 cm⁻¹. The spectrum of indole itself shows a distinct N-H stretching band around 3406 cm⁻¹, which would be absent in this compound. The addition of the hydroxyl group introduces a strong, broad O-H stretching band, typically in the 3200-3600 cm⁻¹ region, and a C-O stretching band around 1200-1260 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (N-CH₃) | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1500 - 1600 | Medium-Strong |

| Aromatic C-N | Stretch | 1310 - 1360 | Medium |

| Phenolic C-O | Stretch | 1200 - 1260 | Strong |

| Aromatic C-H | Out-of-plane Bend | 700 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. The indole ring system is an inherent chromophore, typically exhibiting two distinct absorption bands, denoted ¹Lₐ and ¹Lₑ, which arise from π→π* transitions.

Substituents on the indole ring can significantly influence the position (λₘₐₓ) and intensity of these absorption bands. A hydroxyl group (-OH) and a methyl group (-CH₃) act as auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). Studies on substituted indoles have shown that a hydroxyl group on the benzene ring, as in 6-hydroxyindole (B149900), can lead to a resolution of the ¹Lₐ and ¹Lₑ transitions, which often overlap in the spectrum of unsubstituted indole. nih.gov For 6-hydroxyindole in a non-polar solvent like cyclohexane, the ¹Lₐ and ¹Lₑ transitions are clearly resolved, providing a distinct spectral signature. nih.gov The spectrum of this compound is expected to be very similar to that of 6-hydroxyindole, as N-methylation has a relatively small effect on these electronic transitions compared to substitution on the benzene ring.

Table 3: Reported UV Absorption Maxima for Related Indole Chromophores in Cyclohexane

| Compound | Transition | Absorption Maximum (λₘₐₓ) |

| 6-Hydroxyindole | ¹Lₐ | ~270 nm |

| 6-Hydroxyindole | ¹Lₑ | ~284 nm |

| Indole | Overlapping ¹Lₐ/¹Lₑ | ~270-290 nm |

Structural Modifications and Derivative Synthesis for Chemical Research

Design and Synthesis of Substituted 1-methyl-1H-indol-6-ol Derivatives

The synthesis of derivatives of this compound involves targeted chemical transformations on the indole (B1671886) nitrogen, the C-6 hydroxyl group, and both the benzene (B151609) and pyrrole (B145914) rings. These modifications are crucial for exploring structure-activity relationships in chemical and pharmaceutical research.

The nitrogen atom of the indole ring (N-1) is a common site for substitution, which can significantly alter the molecule's properties by, for example, eliminating the hydrogen-bond donor capability of the N-H group. researchgate.net In this compound, this position is already occupied by a methyl group. However, a general strategy for creating N-1 diversity involves the N-alkylation of the parent 1H-indol-6-ol scaffold prior to or after other modifications. mdpi.com

A catalyst-free method for synthesizing 6-hydroxyindoles allows for the introduction of a wide array of substituents at the N-1 position by reacting carboxymethyl cyclohexadienones with various primary amines. acs.org This approach has been used to synthesize a range of N-substituted-1H-indol-6-ol derivatives, demonstrating the versatility of modifying the indole nitrogen. acs.org Examples include the attachment of alkyl, aryl, and heterocyclic moieties. acs.org

| Derivative Name | Substituent at N-1 | Yield (%) |

|---|---|---|

| 1-Cyclohexyl-1H-indol-6-ol | Cyclohexyl | 80 |

| 1-(4-Bromophenyl)-1H-indol-6-ol | 4-Bromophenyl | 72 |

| 1-(4-(Dimethylamino)phenyl)-1H-indol-6-ol | 4-(Dimethylamino)phenyl | 71 |

| 1-(Pyridin-2-yl)-1H-indol-6-ol | Pyridin-2-yl | 78 |

| 1-(2-Bromoethyl)-1H-indol-6-ol | 2-Bromoethyl | 58 |

The hydroxyl group at the C-6 position is a key functional handle for introducing molecular diversity. Its nucleophilic nature allows for various transformations, such as alkylation to form ethers or acylation to produce esters. For instance, the hydroxyl group can be methylated to yield the corresponding 6-methoxy indole. acs.org

Further synthetic utility is demonstrated by converting the hydroxyl group into a triflate (trifluoromethanesulfonate). This transformation creates an excellent leaving group, enabling subsequent palladium-catalyzed cross-coupling reactions. Using this strategy, aryl or alkynyl groups can be introduced at the C-6 position, as seen in the synthesis of 6-phenyl and 6-ethynylphenyl indoles. acs.org Another modification involves esterification, for example, with pivaloyl chloride, to form 1-tosyl-1H-indol-6-yl pivalate. acs.org

Introducing substituents onto the benzene portion of the indole nucleus is a common strategy for modulating a compound's properties. The Batcho-Leimgruber indole synthesis provides a route to substituted indoles that can be adapted for this purpose. For example, (4-methyl-3,5-dinitrophenyl)phosphonates can be converted into the corresponding enamines, which then undergo reductive cyclization to form indole-6-ylphosphonate derivatives. researchgate.net By carefully selecting the reducing agent, this method can selectively yield either (4-nitro-1H-indol-6-yl) or (4-amino-1H-indol-6-yl) phosphonates, demonstrating a method for introducing functional groups at the C-4 position. researchgate.net

The strategic placement of functional groups is critical; for example, 4-fluoro-2-methyl-1H-indol-5-ol is a key intermediate in the synthesis of the VEGFR inhibitor Cediranib. While direct electrophilic substitution on the activated this compound ring can be challenging to control, building the indole from an already substituted precursor is a viable and common strategy.

The pyrrole half of the indole nucleus possesses distinct reactivity, with the C-3 position being particularly susceptible to reaction with electrophiles. A transition metal-free method has been developed for the C-3 alkylation of indoles using various heteroaryl-substituted methyl alcohols. rsc.org

A classic approach for C-3 functionalization is the Speeter-Anthony tryptamine (B22526) synthesis, which can be applied to various indole precursors. This involves reacting the indole with oxalyl chloride, followed by an amine, to form a ketoamide intermediate at the C-3 position. Subsequent reduction, for instance with lithium aluminum hydride, yields a tryptamine derivative. encyclopedia.pub This method has been successfully applied to a derivative of 5-methyl-1H-indol-4-ol to introduce a 2-(dimethylamino)ethyl side chain at C-3. encyclopedia.pubnih.gov Similarly, 1-methyl-1H-indole-3-carbaldehyde can be synthesized and subsequently converted into other functional groups like oximes, showcasing further C-3 derivatization. mdpi.com

Comparative Studies with Structurally Related Indole Isomers and Analogs

The specific arrangement of substituents on the indole core profoundly impacts the synthetic strategies required for their preparation and their resulting chemical properties. Comparing the synthesis of isomers of this compound highlights these differences.

The synthesis of different methyl-indolol isomers often requires distinct synthetic routes starting from specifically substituted precursors.

7-Methyl-1H-indol-6-ol: A common precursor for this isomer is 7-methylindole (B51510). One established synthesis of 7-methylindole involves the reaction of 2,6-dimethylformanilide with potassium ethoxide. wikipedia.org Another route utilizes o-toluidine (B26562) as a starting material. chemicalbook.com Once 7-methylindole is obtained, subsequent steps are required to introduce the hydroxyl group at the C-6 position.

5-Methyl-1H-indol-4-ol: This isomer is commercially available and serves as a starting point for further derivatization. A chemoenzymatic synthesis of a related tryptamine begins with the protection of the hydroxyl group of 5-methyl-1H-indol-4-ol via acetylation with acetic anhydride (B1165640) to yield 5-methyl-1H-indol-4-ol acetate. encyclopedia.pubnih.gov This intermediate is then functionalized at the C-3 position using oxalyl chloride and dimethylamine, followed by reduction with lithium aluminum hydride to produce the corresponding tryptamine derivative. encyclopedia.pubnih.gov

| Isomer | Common Synthetic Precursor/Starting Material | Key Synthetic Strategy Highlight |

|---|---|---|

| 7-Methyl-1H-indol-6-ol | 7-Methylindole (synthesized from 2,6-dimethylformanilide or o-toluidine) wikipedia.orgchemicalbook.com | Requires initial synthesis of the substituted indole core, followed by hydroxylation. |

| 5-Methyl-1H-indol-4-ol | Commercially available 5-methyl-1H-indol-4-ol encyclopedia.pubnih.gov | Utilizes protection of the existing hydroxyl group before functionalization at other positions (e.g., C-3). encyclopedia.pubnih.gov |

Unsubstituted Indolols (e.g., 1H-Indol-6-ol)

The parent compound, 1H-Indol-6-ol, serves as the fundamental starting point for many derivatives. A notable catalyst-free method for the synthesis of 6-hydroxy indoles involves the condensation of carboxymethyl cyclohexadienones with primary amines. This reaction proceeds by adding a primary amine to the starting dienone, dissolved in a solvent like toluene (B28343) with molecular sieves at room temperature. The reaction mixture is stirred until the starting material is consumed, after which the product is purified via column chromatography to yield the pure 6-hydroxy indole. acs.org

N-Substituted Indolols (e.g., 1-Benzyl-1H-indol-6-ol)

The nitrogen atom of the indole ring is a common site for substitution, significantly altering the molecule's properties. The synthesis of N-substituted indolols can be achieved through various methods. A direct approach for N-alkylation involves deprotonating the indole's N-H with a base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.govorgsyn.org This is followed by the addition of an alkylating agent, for example, benzyl (B1604629) bromide, to yield the N-substituted product. nih.govorgsyn.org

Another efficient method is the catalyst-free condensation of carboxymethyl cyclohexadienones with N-substituted amines. acs.org For instance, reacting the appropriate dienone with benzylamine (B48309) in toluene yields 1-Benzyl-1H-indol-6-ol. acs.org This method has been used to synthesize a variety of N-substituted 1H-indol-6-ols with good yields. acs.org

Methoxy-Substituted Indolols (e.g., 5-Methoxy-1H-indol-6-ol Analogs)

Methoxy-substituted indoles are prevalent in many natural products and serve as important synthetic intermediates. chim.it Their synthesis often employs classic indole formation reactions such as the Fischer, Bischler, and Hemetsberger methods, utilizing commercially available di- or trimethoxy aniline (B41778) and benzaldehyde (B42025) derivatives. chim.it

For example, the synthesis of 6-Methoxy-1H-indol-5-ol can be achieved from (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene. chemicalbook.com This starting material is suspended in methanol (B129727) with a 10% palladium-carbon catalyst and stirred under a hydrogen atmosphere. This process reduces the nitro groups and facilitates the cyclization to form the indole ring. After filtration of the catalyst and purification by silica (B1680970) gel column chromatography, the desired 6-Methoxy-1H-indol-5-ol is obtained. chemicalbook.com

Indole-Phosphonic Acid Derivatives

The introduction of a phosphonic acid group to the indole ring creates compounds with unique chemical properties. A convenient method for synthesizing (1H-indol-6-yl)phosphonic acid derivatives utilizes the Batcho–Leimgruber indole synthesis. researchgate.netosi.lv This process begins with the reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enamine intermediate. researchgate.netosi.lv This enamine is then converted into the indole structure through reductive cyclization. The choice of reducing agent is critical, as it allows for the selective synthesis of either (4-nitro-1H-indol-6-yl) or (4-amino-1H-indol-6-yl)phosphonates. researchgate.netosi.lv Another approach for synthesizing 2-phosphorus-substituted indoles involves the ring expansion of benzocyclobutenone oxime sulfonates. acs.org

Indoles as Building Blocks in Complex Molecule Synthesis

The indole nucleus is not only a target for derivatization but also a crucial starting material for constructing more elaborate molecular architectures. openmedicinalchemistryjournal.com Its reactivity allows it to serve as a scaffold for building complex heterocyclic systems and natural product analogs.

Precursors to Indole-Based Heterocyclic Compounds

Indole derivatives are valuable precursors for a wide range of fused heterocyclic compounds. researchgate.net When substituted with electron-withdrawing groups, such as nitro or phenylsulfonyl, the indole ring can undergo cycloaddition reactions to form polycyclic structures like pyrroloindoles and carbazoles. researchgate.net For example, furo[3,4-b]indoles can be synthesized and subsequently used in Diels-Alder reactions with dienophiles like benzyne (B1209423) to produce benzo[b]carbazoles after deoxygenation. acs.org These reactions demonstrate the utility of the indole core in generating molecular complexity. researchgate.netacs.org

Synthesis of Natural Product Scaffolds and Analogs

The indole moiety is a central feature of numerous indole alkaloids, a major class of natural products. rsc.orgrsc.org Consequently, synthetic strategies that form the indole ring are often key steps in the total synthesis of these complex molecules. rsc.org The Fischer indole synthesis is a classic and widely used method in this context. nih.govrsc.org

Furthermore, indole derivatives are used to construct analogs of natural products with potentially enhanced or modified properties. A notable example is the synthesis of an unnatural duocarmycin SA phosphonate (B1237965) analog. acs.org Duocarmycins are potent antitumor agents isolated from Streptomyces species. acs.org The synthesis of the analog involved the construction of a highly functionalized piperidine-fused 2-phosphorus-substituted indole, showcasing how a modified indole core can be incorporated into a complex, biologically relevant scaffold. acs.org

Formation of Polyindolyl Species

The synthesis of polymers derived from indole units, known as polyindoles, has garnered interest due to their potential applications in materials science, particularly in the field of conducting polymers. While direct polymerization of this compound is not extensively documented, the inherent reactivity of the 6-hydroxyindole (B149900) scaffold suggests plausible routes to polyindolyl species through oxidative polymerization methodologies. These methods typically involve the generation of radical species that subsequently couple to form oligomers and polymers.

Two primary approaches can be considered for the formation of polyindolyl species from this compound: enzymatic polymerization and electrochemical polymerization.

Enzymatic Polymerization:

Enzymatic polymerization is recognized as an environmentally benign method for the synthesis of various polymers, including those derived from phenolic precursors. mdpi.comnih.gov Enzymes such as peroxidases (e.g., horseradish peroxidase) and laccases can catalyze the oxidation of phenols in the presence of an oxidizing agent, typically hydrogen peroxide for peroxidases. h-its.org This process involves the enzyme-mediated abstraction of a hydrogen atom from the phenolic hydroxyl group, generating a phenoxy radical.

In the case of this compound, the proposed mechanism would initiate with the enzymatic oxidation of the 6-hydroxy group to form a resonance-stabilized radical. This radical can then undergo coupling reactions with other radical species or neutral monomers. The polymerization would likely proceed through the formation of C-C and C-O linkages between the indole units. The regioselectivity of this coupling can be influenced by the reaction conditions and the specific enzyme used. The resulting polymer would be a complex structure with varied linkages, contributing to its material properties.

Electrochemical Polymerization:

Electrochemical polymerization offers a direct method to synthesize conductive polymer films on an electrode surface. researchgate.net This technique involves the application of an electric potential to a solution containing the monomer, leading to its oxidation and subsequent polymerization. For this compound, the phenolic hydroxyl group would be the primary site of oxidation.

The process begins with the oxidation of the monomer at the anode to form a radical cation. This reactive intermediate can then couple with another radical cation or a neutral monomer. Subsequent oxidation and coupling steps lead to the growth of the polymer chain. The properties of the resulting poly(this compound) film, such as its conductivity and morphology, can be controlled by parameters like the applied potential, solvent, and electrolyte. researchgate.net

Table 1: Potential Polymerization Methods for this compound

| Polymerization Method | Catalyst/Initiator | Oxidizing Agent | Expected Polymer Linkages | Key Advantages |

| Enzymatic | Peroxidase, Laccase | Hydrogen Peroxide (for peroxidase) | C-C, C-O | Environmentally friendly, mild reaction conditions, potential for regioselectivity. |

| Electrochemical | Electric Potential | Not required | C-C, C-O | Direct film formation on electrode, control over polymer properties. |

Conjugation with Other Chemical Moieties (e.g., Silyl (B83357) Organic Compounds)

The conjugation of this compound with other chemical moieties, such as silyl organic compounds, can be a valuable strategy to modify its properties for chemical research. The presence of a hydroxyl group at the 6-position provides a convenient handle for derivatization, particularly for the formation of silyl ethers.

The silylation of the hydroxyl group in this compound involves the formation of a silicon-oxygen bond, converting the phenol (B47542) into a silyl ether. This transformation is a common protection strategy in organic synthesis and can also be used to enhance solubility in organic solvents and to introduce specific functionalities for further reactions.

A variety of silylating agents can be employed for this purpose, with the choice of reagent influencing the stability and properties of the resulting silyl ether. Common silylating agents include silyl chlorides, such as trimethylsilyl (B98337) chloride (TMSCl), triethylsilyl chloride (TESCl), and tert-butyldimethylsilyl chloride (TBDMSCl).

The general reaction for the silylation of this compound can be represented as follows:

This compound + R₃Si-X → 1-methyl-6-(trialkylsilyloxy)-1H-indole + HX

Where R represents an alkyl group and X is typically a halogen (e.g., Cl).

The reaction is generally carried out in the presence of a base, such as an amine (e.g., triethylamine (B128534), imidazole), to neutralize the hydrogen halide byproduct. The choice of solvent is typically an aprotic organic solvent like dichloromethane, tetrahydrofuran, or dimethylformamide.

Table 2: Common Silylating Agents and Their Properties

| Silylating Agent | Abbreviation | Silyl Group | Key Characteristics of the Silyl Ether |

| Trimethylsilyl chloride | TMSCl | Trimethylsilyl (TMS) | Readily cleaved, sensitive to acidic conditions and nucleophiles. |

| Triethylsilyl chloride | TESCl | Triethylsilyl (TES) | More sterically hindered and stable than TMS ethers. |

| tert-Butyldimethylsilyl chloride | TBDMSCl | tert-Butyldimethylsilyl (TBDMS) | Significantly more stable than TMS ethers, robust to a wider range of reaction conditions. |

| Triisopropylsilyl chloride | TIPSCl | Triisopropylsilyl (TIPS) | Very bulky and stable, offering high steric protection. |

The resulting silyl ether of this compound can serve as a versatile intermediate in chemical synthesis. The silyl group can be readily removed under specific conditions (e.g., using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride) to regenerate the hydroxyl group, making it an excellent protecting group. Furthermore, the introduction of a silyl moiety can influence the electronic properties of the indole ring, which can be explored in the context of materials science or medicinal chemistry research.

Biomimetic and Bio Inspired Approaches in Indole Chemistry

Mimicking Natural Biosynthetic Pathways for Indole (B1671886) Derivatives

Nature synthesizes a vast array of complex indole alkaloids through intricate, enzyme-catalyzed pathways. A central theme in modern organic synthesis is to emulate these natural strategies in a laboratory setting. This biomimetic approach offers an efficient and often elegant route to complex molecules.

The biosynthesis of most indole alkaloids begins with the amino acid L-tryptophan or its derivative, tryptamine (B22526). nih.govyoutube.com In fungi and plants, these precursors are combined with other molecular units, often of terpenoid origin, to construct elaborate molecular architectures. nih.govtib.eu For instance, the biosynthesis of monoterpene indole alkaloids, a large and diverse class of natural products, involves the condensation of tryptamine with the iridoid monoterpene secologanin (B1681713) to form strictosidine. nih.govyoutube.com This key intermediate then undergoes a series of enzymatic transformations, including rearrangements and cyclizations, to yield a multitude of different alkaloid scaffolds. youtube.com

Synthetic chemists have adopted these principles by designing reaction cascades that mimic these biosynthetic steps. These approaches often involve:

Pictet-Spengler Reaction : A cornerstone of indole alkaloid synthesis, this reaction mimics the enzymatic condensation of tryptamine with an aldehyde or ketone to form a tetrahydro-β-carboline ring system, a common core in many natural products. nih.gov

Prenylation and Cyclization : Enzymes known as prenyltransferases (PTases) attach isoprenoid chains to the indole nucleus at various positions. nih.gov These prenylated intermediates are then poised for subsequent cyclizations, often triggered by oxidation or acid catalysis, to form complex polycyclic structures. Laboratory syntheses often replicate this logic by using prenyl halides and Lewis acids to achieve similar transformations.

Oxidative Rearrangements : Many biosynthetic pathways utilize oxidative enzymes like P450 monooxygenases to trigger complex skeletal rearrangements. nih.gov These transformations are mimicked in the lab using various oxidizing agents to achieve similar structural diversification.

By studying and mimicking these natural pathways, chemists can devise highly convergent and efficient syntheses of complex targets like the anticancer agents vinblastine (B1199706) and vincristine, or the antihypertensive drug reserpine. youtube.com

Application of the Chiral Pool Approach in Stereoselective Synthesis

Many indole alkaloids are chiral and possess multiple stereocenters, making their stereocontrolled synthesis a significant challenge. The chiral pool approach is a powerful strategy that addresses this by using readily available, enantiomerically pure natural products as starting materials. nih.govthieme-connect.de

This methodology leverages the inherent chirality of natural substances like amino acids, carbohydrates, or terpenes to construct complex chiral molecules. nih.govuni-muenchen.de In the context of indole alkaloid synthesis, monoterpenes from the chiral pool are frequently employed as building blocks for the non-tryptamine portion of the target molecule. nih.govthieme-connect.de

A notable example is the synthesis of the Aristotelia alkaloids, which are monoterpene indole alkaloids. nih.gov Synthetic approaches to this family often unite an indole-containing unit with a chiral monoterpene precursor, such as α-pinene or limonene. nih.govthieme-connect.de This strategy aims to transfer the stereochemical information from the starting terpene to the final alkaloid product. However, a significant challenge in this approach is the propensity of some monoterpene intermediates to undergo racemization or acid-catalyzed rearrangements under reaction conditions, which can compromise the stereochemical purity of the final product. nih.govthieme-connect.de Overcoming these challenges requires careful selection of reagents and reaction conditions to ensure the stereointegrity of the chiral centers is maintained throughout the synthetic sequence. Successful application of the chiral pool approach has been crucial in confirming the absolute configurations of many natural products. nih.govthieme-connect.de

| Chiral Pool Starting Material | Target Alkaloid Class | Key Synthetic Challenge |

| Monoterpenes (e.g., α-pinene) | Aristotelia Alkaloids | Potential for racemization/rearrangement |

| L-Glutamic Acid | Lycopodium Alkaloids | Construction of dense, contiguous stereocenters |

| Amino Acids (e.g., L-tryptophan) | Various Indole Derivatives | Introduction of axial chirality |

Enzyme Mimicry and Active Site Installation in Catalysis within Indole Frameworks

Moving beyond simply mimicking biosynthetic pathways, researchers are now designing artificial enzymes and catalysts that replicate the function of natural enzymes. This field of "enzyme mimicry" aims to create smaller, more robust, and versatile catalysts that can perform specific transformations on the indole scaffold with high selectivity. acs.orgnih.gov

The indole nucleus is electron-rich and can undergo various reactions, but controlling the site-selectivity (i.e., which position on the ring reacts) is a major challenge. nih.gov Natural enzymes achieve exquisite selectivity by precisely positioning the substrate within a constrained active site. Artificial catalysts aim to replicate this through several strategies:

Directed C-H Functionalization : This approach involves temporarily installing a "directing group" onto the indole nitrogen. This group then coordinates to a metal catalyst, directing it to activate a specific C-H bond on the indole's benzene (B151609) ring (positions C4 to C7), a traditionally difficult task. nih.gov

Artificial Metalloenzymes : These are created by incorporating a synthetic metal cofactor into a protein or peptide scaffold. acs.org For example, an artificial mini-enzyme containing a manganese-porphyrin active site has been developed to catalyze the selective oxidation of indole. This artificial peroxygenase promotes oxidation at the C3 position, leading to 3-oxindole derivatives with high selectivity, a transformation that often yields complex product mixtures with simpler catalysts. acs.org

Peptide-Based Catalysts : Short peptides can self-assemble into structures that create catalytic microenvironments. nih.gov By incorporating amino acid residues like histidine or proline, these assemblies can mimic the active sites of enzymes like peroxidases or aldolases, performing reactions such as selective oxidations or aldol (B89426) additions on indole-related substrates. nih.gov

These enzyme mimics offer the potential to perform novel transformations not seen in nature and provide highly selective methods for the functionalization of the indole core. nih.gov

Design of Supramolecular Enzyme Mimics (Synzymes)

Supramolecular chemistry offers a powerful tool for creating highly sophisticated enzyme mimics, often referred to as "synzymes" (synthetic enzymes). These systems rely on non-covalent interactions (such as hydrogen bonding, hydrophobic effects, and metal coordination) to self-assemble into well-defined, functional catalytic structures. nih.govrsc.org

Unlike traditional catalysts, synzymes can create a distinct reaction microenvironment, similar to the active site pocket of a natural enzyme. This pocket can selectively bind substrates and stabilize transition states, leading to significant rate accelerations and high selectivity. rsc.org

Key strategies in the design of supramolecular enzyme mimics for indole chemistry include:

Host-Guest Catalysis : Macrocyclic host molecules like cyclodextrins or cucurbiturils can encapsulate an indole substrate. rsc.org By functionalizing the host with catalytic groups, it is possible to perform a reaction on the bound guest with high regioselectivity.

Self-Assembled Scaffolds : Peptides, polymers, or other molecular building blocks can be designed to self-assemble into larger structures like micelles, vesicles, or hydrogels. nih.gov These assemblies create hydrophobic pockets or interfaces that can concentrate reactants and catalyze reactions, such as aldol reactions involving indole derivatives. nih.gov

Integrated Systems : Recent strategies involve integrating molecular enzyme mimics (like a catalytic macrocycle) with nanozymes (nanoparticles with enzyme-like activity). This creates a "suprazyme" where synergistic effects between the components lead to dramatically enhanced catalytic performance, far exceeding that of the individual parts. rsc.org

These approaches hold immense promise for developing highly efficient and selective catalysts for a wide range of reactions, pushing the boundaries of what is possible in the synthesis and functionalization of indole-containing molecules. nih.gov

Computational Chemistry and Theoretical Modeling of 1 Methyl 1h Indol 6 Ol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of 1-methyl-1H-indol-6-ol. These calculations provide a detailed picture of the molecule's orbitals and energy levels, which are crucial determinants of its chemical behavior. While specific studies on this compound are not extensively documented, the methodologies are well-established through research on analogous indole (B1671886) derivatives. researchgate.netsemanticscholar.orgopenaccesspub.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the indole ring system, particularly the electron-rich pyrrole (B145914) moiety and the hydroxyl group, indicating these are the likely sites for electrophilic attack. The LUMO would be distributed over the aromatic system, representing the region where a nucleophilic attack would most likely occur. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for this compound (Illustrative Data) Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory, based on typical values for similar indole derivatives. openaccesspub.org

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Highest Occupied Molecular Orbital; electron-donating capability. |

| LUMO | -0.95 | Lowest Unoccupied Molecular Orbital; electron-accepting capability. |

| Energy Gap (ΔE) | 4.90 | Indicates high kinetic stability and moderate reactivity. |

Note: The data in this table is illustrative and intended to represent plausible values for this compound based on calculations for structurally related molecules.

Quantum chemical calculations also determine the total electronic energy of the molecule, which corresponds to its stability. Different computational methods and basis sets can be employed to optimize the molecular geometry and calculate its energy in the ground state. nih.gov For instance, DFT methods like B3LYP, M06-2X, and CAM-B3LYP with various basis sets are commonly used to achieve accurate geometric parameters and energies for indole derivatives. researchgate.net The total energy is a fundamental output of these calculations and is essential for comparing the relative stability of different conformers or isomers.

Molecular Dynamics (MD) Simulations (e.g., in Adsorption Phenomena)

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules and their interactions with other entities, such as surfaces. nih.gov MD simulations could be used to model the adsorption of this compound onto various material surfaces, which is relevant in fields like materials science and sensor technology.

In a typical simulation, a model of the this compound molecule would be placed near a surface (e.g., graphene, a metal oxide, or a polymer) within a simulation box, often including a solvent like water to mimic realistic conditions. mdpi.com By calculating the forces between all atoms over time, the simulation tracks the trajectory of the molecule, revealing how it approaches, orients, and binds to the surface. nih.govrsc.org

Key insights from such simulations would include:

Adsorption Energy: The strength of the interaction between the molecule and the surface.

Binding Orientation: The preferred conformation and orientation of the molecule upon adsorption, likely influenced by hydrogen bonding from the hydroxyl group and π–π stacking interactions from the indole ring.

Interaction Breakdown: Identification of the specific intermolecular forces (e.g., van der Waals, electrostatic, hydrogen bonds) that dominate the adsorption process. nih.gov

While specific MD studies on the adsorption of this compound are not available, research on similar organic molecules on surfaces provides a clear framework for how such investigations would yield valuable data on its interfacial behavior. mdpi.comrsc.org

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound are central to its chemical and biological function. The presence of both a methyl group on the indole nitrogen and a hydroxyl group on the benzene (B151609) ring creates specific interaction patterns.

The hydrogen bonding capability of this compound is distinct from that of unsubstituted indole or 1-methylindole (B147185). In 1-methylindole, the N-H group is blocked, preventing it from acting as a hydrogen bond donor, which makes the π-electron cloud of the aromatic system a primary hydrogen bond acceptor site. researchgate.netnih.gov

This compound, however, possesses a phenolic hydroxyl (-OH) group at the 6-position. This group profoundly influences its intermolecular interactions:

As a Hydrogen Bond Donor: The hydroxyl hydrogen can form strong hydrogen bonds with acceptor atoms like oxygen or nitrogen in other molecules (e.g., solvents, other reagents).

As a Hydrogen Bond Acceptor: The lone pairs on the hydroxyl oxygen can accept a hydrogen bond from a donor molecule.

π-System Interaction: The aromatic π-cloud of the indole ring remains a potential hydrogen bond acceptor site, similar to 1-methylindole. researchgate.netnih.gov

This dual capability allows this compound to form dimers or complex networks with itself and other molecules. These hydrogen bonds can significantly affect its reactivity by altering the electron density at specific sites, stabilizing transition states, or facilitating proton transfer steps in a reaction mechanism.

Table 2: Hydrogen Bonding Capabilities of this compound

| Site | Role | Interaction Partner Example | Strength |

| Hydroxyl Group (-OH) | Donor | Carbonyl oxygen (e.g., in acetone) | Strong |

| Hydroxyl Oxygen (-OH) | Acceptor | Water, Alcohols | Moderate |

| Indole π-System | Acceptor | Water, Alcohols | Weak |

Structure-Reactivity Relationship Studies

Structure-reactivity relationships for this compound can be effectively predicted using the computational data described above. By correlating the calculated electronic and structural properties with known chemical principles, a detailed reactivity map can be constructed.

The key factors influencing its reactivity are:

Electron Density Distribution: The indole nucleus is an electron-rich aromatic system. The hydroxyl group at the 6-position is an activating group, further increasing the electron density on the benzene portion of the ring, particularly at the ortho and para positions (C5 and C7). The HOMO distribution confirms that these positions, along with the C3 position of the pyrrole ring, are the most nucleophilic and thus most susceptible to electrophilic substitution.

Steric Effects: The methyl group at the N1 position provides some steric hindrance but primarily serves to block N-H reactivity, directing reactions towards the ring system.

Intermolecular Forces: The ability to form hydrogen bonds can modulate reactivity. For example, in a polar, protic solvent, hydrogen bonding to the hydroxyl group could influence its acidity and its directing effect in electrophilic aromatic substitution reactions.

By analyzing parameters such as the HOMO/LUMO distributions, molecular electrostatic potential (MEP) maps, and calculated atomic charges, one can predict that electrophilic attacks will preferentially occur at the C3, C5, and C7 positions, while the hydroxyl group offers a site for reactions like etherification or esterification.

Emerging Trends and Future Directions in 1 Methyl 1h Indol 6 Ol Research

Development of Novel and Sustainable Synthetic Protocols